![molecular formula C14H10N6O B2519717 N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-carboxamid CAS No. 2415527-11-4](/img/structure/B2519717.png)
N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the triazolopyridazine family, known for their diverse biological activities, including anticancer, antibacterial, and antifungal properties .
Wissenschaftliche Forschungsanwendungen
N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Medicine: Shows promising anticancer properties by inhibiting specific kinases involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
Target of action
Compounds with a triazolo-pyridazine structure are often studied for their potential as kinase inhibitors . Kinases are proteins that play a key role in cell signaling, growth, and division.
Mode of action
As potential kinase inhibitors, these compounds could bind to the active site of the kinase, preventing it from adding a phosphate group to its target protein . This could disrupt the signaling pathway that the kinase is involved in.
Biochemical pathways
The exact pathways affected would depend on the specific kinase that the compound targets. Kinases are involved in a wide variety of pathways, including cell growth and division, apoptosis, and immune response .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of triazolo-pyridazine compounds would depend on their specific chemical structure. Some related compounds have been found to have good oral bioavailability .
Result of action
The molecular and cellular effects would depend on the specific target of the compound. In general, kinase inhibitors can disrupt cell signaling pathways, potentially leading to effects such as slowed cell growth or induced cell death .
Action environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s activity could be affected by the pH of the body fluids it is in, as this could influence its ionization state and therefore its ability to interact with its target .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide typically involves the following steps :
Formation of the Triazolopyridazine Core: This is achieved by reacting hydrazine derivatives with 3,6-dichloropyridazine under reflux conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Cyanophenyl Group: The final step involves the nucleophilic substitution reaction where the cyanophenyl group is introduced using 2-cyanophenylboronic acid in a palladium-catalyzed Suzuki coupling reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. This often involves continuous flow reactions and the use of automated reactors to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the cyanophenyl group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Various nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with different functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines: Known for their antitubulin activity and anticancer properties.
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: Exhibits dual inhibition of c-Met and VEGFR-2 kinases.
[1,2,4,5]Tetrazine-based Compounds: Used in energetic materials with high thermal stability and detonation performance.
Uniqueness
N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide stands out due to its unique combination of a cyanophenyl group and a triazolopyridazine core, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple kinases simultaneously makes it a valuable compound in overcoming drug resistance in cancer therapy .
Eigenschaften
IUPAC Name |
N-(2-cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O/c1-9-17-18-13-7-6-12(19-20(9)13)14(21)16-11-5-3-2-4-10(11)8-15/h2-7H,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYGGRADVLFWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
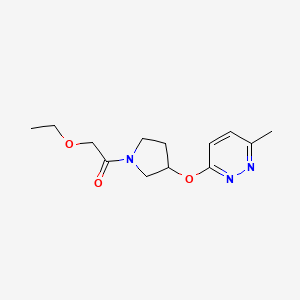
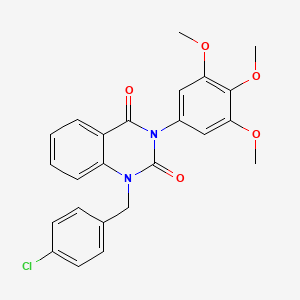
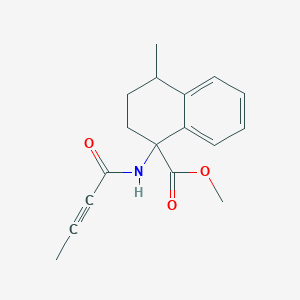
![5-chloro-N-[cyano(2,3-dichlorophenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2519642.png)
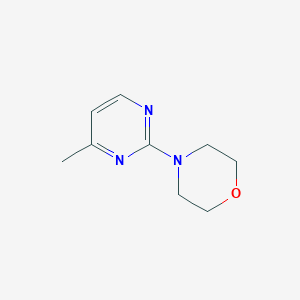
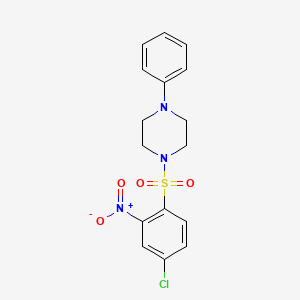
![2-({9-methyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2519645.png)
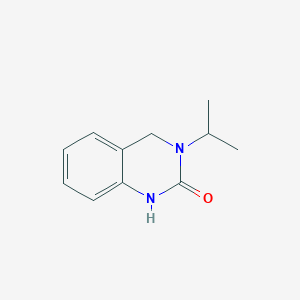
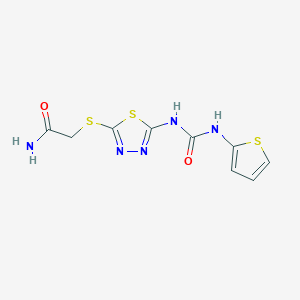
![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2519651.png)
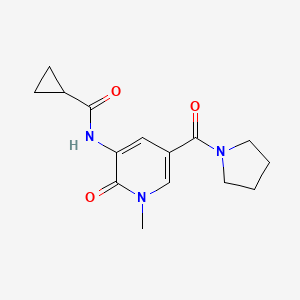
![3-(2,3-dimethoxyphenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea](/img/structure/B2519655.png)
![N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}furan-2-carboxamide](/img/structure/B2519656.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide](/img/structure/B2519657.png)
